alpha-D-Glucose pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose, is a derivative of the simple sugar glucose (alpha-D-glucose) where all five hydroxyl groups (OH) have been replaced with acetyl groups (CH3CO). This modification alters the physical and chemical properties of the molecule, making it a valuable tool in various scientific research applications.
Synthesis of alpha-D-glucose pentaacetate involves reacting alpha-D-glucose with acetic anhydride in the presence of a catalyst. The process is relatively straightforward and well-established in organic chemistry literature []. Characterization of the synthesized product is typically done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which confirm the structure and purity of the compound [].
One of the primary applications of alpha-D-glucose pentaacetate lies in its participation in glycosylation reactions. Glycosylation refers to the formation of a glycosidic bond, which links a carbohydrate (sugar) moiety to another molecule. Alpha-D-glucose pentaacetate serves as a versatile glycosyl donor due to its good leaving group ability of the acetyl groups. This allows it to readily react with various acceptor molecules, forming new glycosidic linkages under appropriate reaction conditions [].
The ability to control the stereochemistry of the glycosidic bond is crucial in many research areas, including the synthesis of complex carbohydrates with specific biological activities. Alpha-D-glucose pentaacetate, due to its alpha configuration, can be employed for the selective formation of alpha-glycosidic bonds, which are often essential for mimicking natural carbohydrate structures [].
Beyond its role in glycosylation, alpha-D-glucose pentaacetate finds applications in various organic synthesis endeavors. Its well-defined structure and functional groups make it a useful starting material or intermediate for the synthesis of more complex molecules. For example, the selective removal of specific acetyl groups can generate partially protected glucose derivatives, which can then be further manipulated to create diverse carbohydrate-based structures [].
Alpha-D-Glucose pentaacetate is an acetylated derivative of D-glucose, characterized by the presence of five acetyl groups attached to the hydroxyl groups of the glucose molecule. Its molecular formula is C₁₆H₂₂O₁₁, and it has a molecular weight of 390.34 g/mol. This compound exists in two anomeric forms: alpha and beta, with the alpha form being more stable and less reactive under certain conditions. It appears as a white crystalline powder and is soluble in organic solvents like chloroform and methanol, but less so in water due to its hydrophobic acetyl groups .
Alpha-D-glucose pentaacetate itself does not possess a known biological function. However, its significance lies in its role as a precursor molecule in organic synthesis. The presence of the acetyl groups protects the hydroxyl groups on the glucose ring, allowing for selective modification at desired positions. This controlled reactivity enables the creation of various carbohydrate derivatives with specific functionalities [].
These reactions are significant for its applications in organic synthesis and biochemical studies.
Alpha-D-Glucose pentaacetate exhibits notable biological activities:
The synthesis of alpha-D-glucose pentaacetate typically involves the acetylation of D-glucose using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or Lewis acids. A notable method includes:
Alternative methods may involve solid-state reactions or using specific catalysts to enhance yield and selectivity towards the alpha form.
Alpha-D-Glucose pentaacetate finds applications across various fields:
Research indicates that alpha-D-glucose pentaacetate interacts with various biological systems:
Alpha-D-glucose pentaacetate shares similarities with other acetylated glucose derivatives but has unique properties that set it apart:
Alpha-D-glucose pentaacetate's stability under acidic conditions and its specific interactions with biological systems make it particularly valuable in pharmaceutical applications compared to other similar compounds.
Acid-catalyzed acetylation represents one of the most established approaches for synthesizing alpha-D-glucose pentaacetate. These methods typically involve the treatment of D-glucose with acetic anhydride in the presence of various acid catalysts.
A cost-effective industrial process involves a two-stage reaction sequence. In the first stage, D-glucose reacts with acetic acid in the presence of an acid catalyst such as p-toluene sulfonic acid to form partially acetylated intermediates (glucose diacetate). The second stage completes the acetylation using acetic anhydride with sodium acetate as a catalyst.
Detailed Procedure:
This method yields up to 97% of glucose pentaacetate and allows recycling of the acetic acid formed in the second stage for use in the first stage, making it economically advantageous for industrial production.
Table 1: Comparative Catalytic Efficiency of Various Acids for Glucose Acetylation
| Catalyst | Catalyst loading (mol% per OH) | Reaction time (h) | Temperature (°C) | Yield (%) | α:β ratio |
|---|---|---|---|---|---|
| H₂SO₄ | 1 | 0.2 | 0-25 | 98 | Mixture |
| TsOH·H₂O | 1 | 8 | 0-25 | 98 | Mixture |
| SiO₂-OSO₃H | 1 | 0.05 | 25 | 98 | Mixture |
| I₂ | 10 | 0.1 | 25 | 92 | Mixture |
The table data is derived from research findings reported in source.
Another efficient catalyst system uses silica-supported sulfonic acids (SiSA). When 1 mol% of SiSA is added to a suspension of D-glucose in acetic anhydride, the sugar goes into solution within 3 minutes, and complete conversion to its pentaacetate occurs with nearly quantitative yield (98%).
A groundbreaking discovery in carbohydrate chemistry is the imidazole-promoted anomerization of β-D-glucose pentaacetate to α-D-glucose pentaacetate in solid state at room temperature. This unprecedented anomerization method has several distinctive features:
Mechanism: The proposed mechanism involves inter/intramolecular acyl transfer promoted by two imidazole molecules in a concerted manner. Current understanding suggests a "bisimidazole mechanism" where:
Table 2: Effect of Imidazole Loading on Anomerization Efficiency
| β-D-glucose pentaacetate:imidazole ratio | Reaction medium | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1:1 | CH₂Cl₂ | 25 | 1 | 80 |
| 1:2 | CH₂Cl₂ | 25 | 1 | 93 |
| 1:2 | CH₂Cl₂ | 25 | 3 | 99 |
| 1:2 | Solid state | 25 | 24 | >99 |
Data compiled from research findings in sources.
This solid-state anomerization is particularly noteworthy as one of the rare cases of glycoside anomerization under basic conditions and the first reported in solid state under basic conditions. The discovery may inspire new stereoselective transformations of glycosides in solid state.
Glycosyl bromides are important intermediates for glycosylation reactions. The synthesis of acetylated glycosyl bromides can be performed starting from pre-synthesized per-acetates through treatment with hydrogen bromide.
Procedure for glycosyl bromide formation:
The Koenigs-Knorr glycosylation, a pioneering method in carbohydrate chemistry, utilizes these glycosyl bromides as donors for glycoside formation. When acetylated glucosyl bromide is treated with alcohols in the presence of silver salts such as silver carbonate (Ag₂CO₃) or silver nitrate (AgNO₃), glycosides are formed.
Applications in 2-deoxyglycosides synthesis:
Researchers have developed an indirect method for synthesizing 2-deoxyglycosides with exclusive β-configuration using glucosyl and galactosyl bromide donors. When 1-O-acetyl-3,4,6-tri-O-benzoyl-2-S-acetyl-α-glucose is treated with two equivalents of HBr-CH₃COOH solution in CH₂Cl₂ at 0°C, the crude 2-SAc galactosyl bromide donor forms. Subsequent glycosylation with various acceptors yields products with β-configuration exclusively in yields of 83-90%.
Different pathways for the formation of α- and β-anomers of glucose pentaacetate exhibit unique characteristics in terms of reaction conditions, stereoselectivity, and efficiency.
Table 3: Comparative Analysis of α/β-Anomer Formation Pathways
| Method | Catalyst/Reagent | Primary Product | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct acetylation of D-glucose | H₂SO₄, TsOH | Mixed α/β anomers | 0-25°C, 0.2-8h | High yield (>95%), simple procedure | Poor anomeric selectivity |
| Lewis acid-catalyzed anomerization | TiCl₄, SnCl₄, BF₃·Et₂O | α-anomer | Low temperature, anhydrous conditions | Good α-selectivity | Sensitive to moisture, requires anhydrous conditions |
| Imidazole-promoted anomerization | Imidazole | α-anomer | Room temperature, solid state or CH₂Cl₂ | Works in solid state, mild conditions, high α-selectivity | Requires excess imidazole |
| Glycosyl bromide intermediate | HBr in acetic acid | Depends on subsequent reaction | 0°C, CH₂Cl₂ | Versatile intermediate for various glycosylations | Multi-step process |
Mechanistic considerations:
Acid-catalyzed pathways: Under acidic conditions, the β-anomer readily dissociates, allowing for equilibration to the more thermodynamically stable α-anomer. The β-form is less stable toward various acidic conditions, which enables anomerization.
Basic conditions (imidazole): The mechanism differs significantly from acid catalysis, involving acyl transfer processes rather than direct anomeric center activation. This pathway is unusual as most anomerizations are performed under acidic conditions.
Stereoselectivity in glycosylation reactions: The stereochemical outcome of glycosylation reactions using glycosyl bromides depends on multiple factors:
The choice of anomerization method depends on specific requirements such as scale, desired purity, available equipment, and compatibility with subsequent transformations. Industrial processes favor the two-stage acid-catalyzed method due to cost-effectiveness and the potential for reagent recycling, while laboratory-scale preparations might benefit from the milder imidazole-promoted anomerization.
Vibrational circular dichroism has emerged as a powerful tool for elucidating the spatial arrangement of acetate groups in alpha-D-glucose pentaacetate. The carbonyl stretching region (1,800–1,600 cm⁻¹) reveals distinct spectral patterns dependent on the relative orientations of the five acetate moieties. Unlike beta-D-galactose or alpha-D-mannose pentaacetates, which exhibit pronounced bisignate VCD couplets, alpha-D-glucose pentaacetate shows negligible VCD signals in this region (ΔA/A < 10⁻⁵), indicating a unique stereochemical environment [2].
The absence of measurable VCD arises from the near-parallel alignment of adjacent carbonyl groups, as evidenced by DFT-optimized dihedral angles (Table 1). For instance, the C1–O–C2–O dihedral angle in alpha-D-glucose pentaacetate measures 12.3°, compared to 28.7° in alpha-D-galactose pentaacetate [2]. This reduced torsional strain minimizes coupling between adjacent acetate oscillators, suppressing chiral asymmetry in the carbonyl region.
Table 1: Dihedral angles (degrees) between adjacent acetate groups in monosaccharide pentaacetates
| Compound | C1–O–C2–O | C2–O–C3–O | C3–O–C4–O | C4–O–C6–O |
|---|---|---|---|---|
| Alpha-D-glucose pentaacetate | 12.3 | 9.8 | 14.2 | 8.7 |
| Beta-D-glucose pentaacetate | 11.9 | 10.1 | 13.9 | 9.2 |
| Alpha-D-galactose pentaacetate | 28.7 | 25.4 | 31.6 | 27.9 |
In contrast, the methyl symmetric bending mode (1,370–1,374 cm⁻¹) exhibits a positive VCD couplet (ΔA/A ≈ +8 × 10⁻⁵), suggesting chiral coupling between acetate methyl groups and the glucopyranose ring [2]. This contrasts with the negative couplet observed in alpha-D-mannose pentaacetate, highlighting the sensitivity of methyl VCD to subtle stereochemical variations.
The interconversion between beta and alpha anomers of glucose pentaacetate involves transient oxocarbenium ion intermediates. VCD spectroscopy reveals distinct spectral signatures for the alpha and beta forms in the C–O/C–C stretching region (1,225–1,228 cm⁻¹). The alpha anomer exhibits a positive VCD couplet (ΔA/A ≈ +7 × 10⁻⁵), while the beta form shows a weaker positive–negative triplet pattern [2].
DFT calculations suggest that the rearrangement proceeds through a twist-boat conformation, with activation energies modulated by acetate group steric interactions. The C3–OAc group in the alpha anomer adopts an axial orientation, creating a steric barrier (≈18 kcal/mol) to ring flipping [2]. This contrasts with the beta anomer’s equatorial C1–OAc group, which lowers the activation energy by 3–4 kcal/mol.
Density functional theory (B3LYP/6-31G**) optimizations of alpha-D-glucose pentaacetate reveal two dominant conformers differing in the orientation of the C6–OAc group (Figure 1). The global minimum (88% population) features a gauche-gauche (gg) arrangement with a C5–C6–O6–C=O dihedral angle of 62.4°, while the minor conformer (12%) adopts a gauche-trans (gt) geometry (dihedral = 178.3°) [2].
Figure 1: DFT-optimized conformers of alpha-D-glucose pentaacetate
Conformer 1 (gg): O || C-O-C-(glucose ring) \ C=O Conformer 2 (gt): O || C-O-C-(glucose ring) \ C=O The gg conformer stabilizes through non-classical C–H···O hydrogen bonds between the C6 acetate and C2–OAc group (distance = 2.41 Å). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the ring oxygen lone pairs and adjacent σ*(C–OAc) orbitals, contributing 6.8 kcal/mol stabilization [2].
Alpha-D-glucose pentaacetate is an inexpensive, bench-stable β-participating donor whose acetyl groups can migrate or be lost during Lewis-acid mediated allylation, lowering isolated yields. A two-step “glycosylation–reacetylation” sequence resolves this problem:
| Entry | Peracetylated donor | Lewis-acid promoter | Allyl alcohol equivalents | Reacetylation applied | Isolated yield of fully acetylated β-allylglycoside | α : β ratio |
|---|---|---|---|---|---|---|
| 3 | α-D-glucose pentaacetate | trimethylsilyl trifluoromethanesulfonate | 4 | yes | 68% [1] | 1 : 13 [1] |
| 6 | α-D-galactose pentaacetate | boron trifluoride–diethyl ether complex | 4 | yes | 61% [1] | 1 : 12 [1] |
| 9 | α-lactose octa-pentaacetate | boron trifluoride–diethyl ether complex | 4 | yes | 76% [1] | 1 : 2 [1] |
| 12 | α-maltose octa-pentaacetate | boron trifluoride–diethyl ether complex | 4 | yes | 70% [1] | 1 : 3 [1] |
Yields triple relative to non-reacetylated controls (compare entries 2, 5, 8, 11) [1]. Nuclear-magnetic-resonance monitoring confirmed that by-products are mostly partially deacetylated allylglycosides that reconverge to the desired product during the second step [1] [2].
Alpha-D-glucose pentaacetate lends itself to orthogonal protection schemes that exploit its anomeric acetyl stability while selectively unveiling other positions:
These approaches minimise protecting-group manipulations, reduce exposure of the anomeric acetate to strongly basic media and preserve the stereochemical integrity of α-D-glucose pentaacetate throughout multistep sequences.
Tin tetrachloride, titanium tetrachloride and zinc chloride promote anomeric activation of α-D-glucose pentaacetate by coordinating to the exocyclic acetate, inducing full heterolytic cleavage and generating an acyloxonium–acetate ion pair [8]. Radiotracer experiments established complete dissociation of the C-1 acetoxy bond and rapid recombination via a short-lived carbonium ion, leading to inversion or retention depending on the participation of the neighbouring 2-acetyl group [8].
Kinetic data:
| Lewis acid | Temperature | Half-life for β → α anomerisation | Observations |
|---|---|---|---|
| Tin tetrachloride | 40 °C | 12 min [8] | High selectivity for α product |
| Zinc chloride | 107 °C | Not determined [9] | Extensive 2-O-deacetylation side reaction |
| Aluminum chloride | 87 °C | 4.5 h [9] | Partial deacetylation detected |
Modern catalytic variants replace corrosive chloride salts with triflate donors that slowly release triflic acid in situ. Nickel triflate generates the same cationic intermediate; suppression by hindered bases confirms hidden Brønsted-acid catalysis [10]. Dual activation by copper(I) potentiates direct glycosylation of glycals, but for α-D-glucose pentaacetate the acetate-participation pathway continues to dominate, ensuring 1,2-trans selectivity in thioglycosylations and allylations [11].
Efficient production of α-D-glucose pentaacetate and its derivatives underpins all subsequent glycosylations. Recent catalyst systems deliver quantitative conversions at ambient temperature using stoichiometric acetic anhydride and catalytic metal salts:
| Catalyst (mol %) | Reaction medium | Time | Yield of α-D-glucose pentaacetate | Reference |
|---|---|---|---|---|
| Indium trifluoromethanesulfonate 0.05 | Neat acetic anhydride, 0 °C → rt | 1 h | 99% [12] | 43 |
| Copper(II) perchlorate hexahydrate 1 | Neat acetic anhydride, rt | 30 min | 97% [13] | 67 |
| Iodine 1 | Neat acetic anhydride, microwave, 5 min | 90–99% [14] | 12 | |
| Dysprosium triflate 0.1 | Neat acetic anhydride, 40 °C | 2 h | 94% [11] | 66 |
Key observations:
Irritant